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molecular formula C6H10ClNO B076833 1-Piperidinecarbonyl chloride CAS No. 13939-69-0

1-Piperidinecarbonyl chloride

Cat. No. B076833
M. Wt: 147.6 g/mol
InChI Key: BIFDXOOJPDHKJH-UHFFFAOYSA-N
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Patent
US06335324B1

Procedure details

Piperidine (0.3 g, 3.52 mmol) was added to a mixture of phosgene (4.7 ml of 20% phosgene in toluene solution, 8.81 mmol) in methylene chloride (5 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour. The reaction mixture was evaporated in vacuo. The residue was suspended in ether, filtered and the eluents were condensed to obtain a yellow oil. Purification by flash column chromatography (silica gel, 0-20% ethyl acetate/hexane) gave 0.162 g of the title product. IR (film) 1738.9 cm−1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7](Cl)([Cl:9])=[O:8]>C(Cl)Cl>[N:1]1([C:7]([Cl:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, 0-20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCCC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.162 g
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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